molecular formula C9H14N2O2 B12880432 (S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate

(S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate

Cat. No.: B12880432
M. Wt: 182.22 g/mol
InChI Key: GQYOEHUBVUFLPY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate is an organic compound with the molecular formula C9H14N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyanoethyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with acrylonitrile. One common method involves the catalytic hydrogenation of a precursor compound using 10% palladium on carbon (Pd/C) and hydrogen gas (H2). This reaction yields an intermediate, which is then reacted with acrylonitrile to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reaction parameters is crucial to ensure high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Substitution: Typical reagents for nucleophilic substitution include alkyl halides and other electrophiles.

Major Products Formed

    Oxidation: The major product formed is N-hydroxylamine.

    Substitution: The products depend on the nucleophile used but generally result in the replacement of the cyanoethyl group with the nucleophile.

Scientific Research Applications

(S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The cyanoethyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a cyanoethyl group and a methyl ester functional group

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl (2S)-1-(2-cyanoethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-13-9(12)8-4-2-6-11(8)7-3-5-10/h8H,2-4,6-7H2,1H3/t8-/m0/s1

InChI Key

GQYOEHUBVUFLPY-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1CCC#N

Canonical SMILES

COC(=O)C1CCCN1CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.